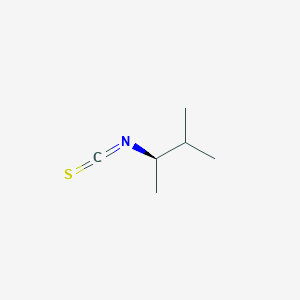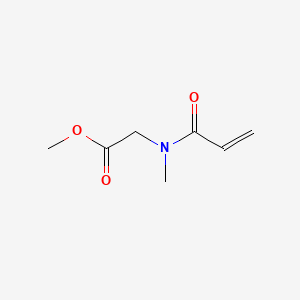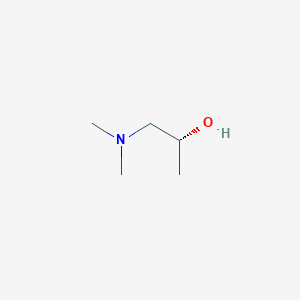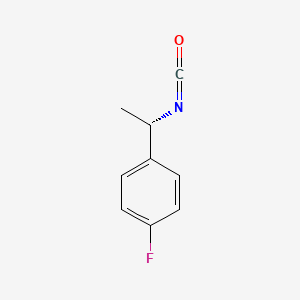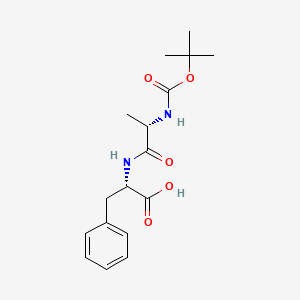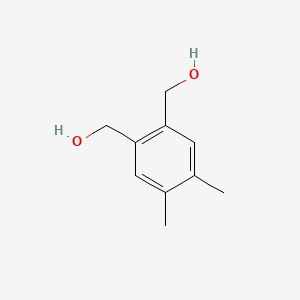
4,5-Dimethylbenzene-1,2-dimethanol
Overview
Description
4,5-Dimethylbenzene-1,2-dimethanol is an organic compound with the molecular formula C10H14O2 It features a benzene ring substituted with two methyl groups and two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethylbenzene-1,2-dimethanol can be achieved through a multi-step process. One efficient method involves the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate. This reaction, conducted in toluene at elevated temperatures in a sealed pressure vessel, yields a cyclohexadiene-based adduct. Subsequent dehydrogenation using palladium on carbon (Pd-C) in refluxing p-xylene converts the adduct into dimethyl 4,5-dimethylphthalate. Finally, reduction of the phthalate with lithium aluminum hydride (LiAlH4) produces this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be scaled up for larger batch production. The use of common reagents and conditions makes this process adaptable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylbenzene-1,2-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4,5-dimethylbenzene-1,2-dimethane.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting hydroxymethyl groups to chloromethyl groups.
Major Products
Oxidation: 4,5-Dimethylbenzene-1,2-dicarboxylic acid.
Reduction: 4,5-Dimethylbenzene-1,2-dimethane.
Substitution: 4,5-Dimethylbenzene-1,2-dichloromethyl.
Scientific Research Applications
4,5-Dimethylbenzene-1,2-dimethanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex aromatic compounds and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-dimethylbenzene-1,2-dimethanol depends on its chemical reactivity. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various reactions. The benzene ring provides a stable aromatic core, while the methyl groups can affect the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylbenzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxymethyl groups.
4,5-Dimethylbenzene-1,2-dimethane: Similar structure but with methylene groups instead of hydroxymethyl groups.
4,5-Dimethylbenzene-1,2-dichloromethyl: Similar structure but with chloromethyl groups instead of hydroxymethyl groups.
Uniqueness
4,5-Dimethylbenzene-1,2-dimethanol is unique due to the presence of both methyl and hydroxymethyl groups on the benzene ring
Properties
IUPAC Name |
[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODREOTHFONSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427273 | |
| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60070-05-5 | |
| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


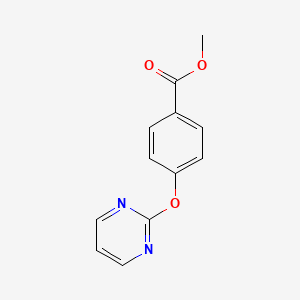
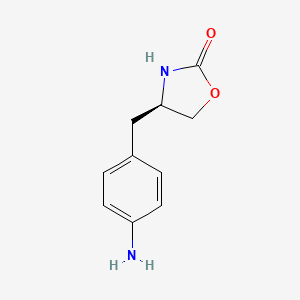
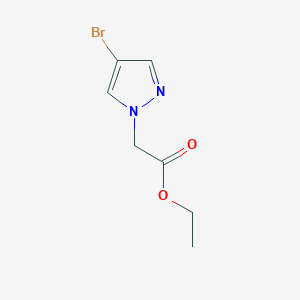
![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)
